molecular formula C17H16O4 B12542156 1-(2,4-Dihydroxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one CAS No. 142920-44-3

1-(2,4-Dihydroxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B12542156
CAS No.: 142920-44-3
M. Wt: 284.31 g/mol
InChI Key: SLYHSIORJYMVSR-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dihydroxyacetophenone and 2-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction can lead to the formation of dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the ethoxy group on the phenyl ring.

    1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of an ethoxy group.

Uniqueness

1-(2,4-Dihydroxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is unique due to the presence of both hydroxyl and ethoxy groups, which may contribute to its distinct chemical and biological properties.

Properties

CAS No.

142920-44-3

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O4/c1-2-21-17-6-4-3-5-12(17)7-10-15(19)14-9-8-13(18)11-16(14)20/h3-11,18,20H,2H2,1H3

InChI Key

SLYHSIORJYMVSR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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